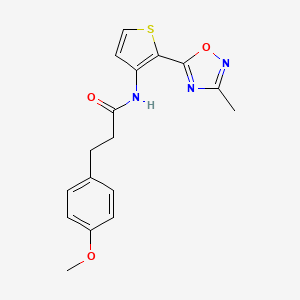

3-(4-methoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-methoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)propanamide" is a novel derivative that falls within the broader category of compounds with potential antioxidant and anticancer activities. These compounds are characterized by the presence of a 3-[(4-methoxyphenyl)amino]propanehydrazide moiety, which has been modified to include various substituents such as semicarbazide, thiosemicarbazide, and thiophenyltriazole, among others . The compound of interest, although not explicitly mentioned in the provided papers, is likely to possess similar properties due to the structural similarities with the compounds studied.

Synthesis Analysis

The synthesis of related compounds involves the attachment of various moieties to the 3-[(4-methoxyphenyl)amino]propanehydrazide core. The molecular structures of these compounds were confirmed using spectroscopic methods such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . While the specific synthesis route for the compound is not detailed, it can be inferred that a similar approach would be used, involving the stepwise addition of the 3-methyl-1,2,4-oxadiazol-5-yl and thiophen-3-yl groups to the propanamide backbone.

Molecular Structure Analysis

The molecular structure of compounds in this category is confirmed through various spectroscopic techniques. The presence of the methoxyphenyl group contributes to the electron-donating properties of the molecule, which may influence its reactivity and interaction with biological targets . The specific molecular interactions and conformation of "3-(4-methoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)propanamide" would require further analysis using similar spectroscopic methods to determine its precise structure.

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly discussed in the provided papers. However, the presence of the propanamide linkage and various substituents suggests that these molecules could undergo reactions typical of amides, such as hydrolysis, and could participate in further chemical modifications. The antioxidant activity of related compounds indicates that they may engage in redox reactions, particularly involving the scavenging of free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the study include their ability to act as antioxidants, with some derivatives showing greater antioxidant activity than ascorbic acid. The compounds were also tested for their anticancer activity, with certain derivatives demonstrating cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The specific physical properties such as solubility, melting point, and stability of "3-(4-methoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)propanamide" would need to be determined experimentally.

Relevant Case Studies

The most relevant case study from the provided papers is the testing of the synthesized compounds for their antioxidant and anticancer activities. The study found that some derivatives had significant activity against cancer cell lines, with one compound being particularly effective against glioblastoma cells . Although the compound of interest is not directly studied, the findings suggest that it may also possess similar biological activities due to structural similarities.

属性

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-18-17(23-20-11)16-14(9-10-24-16)19-15(21)8-5-12-3-6-13(22-2)7-4-12/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBFUCKVWFUPSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)

![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)